

An In-Depth Technical Guide to the Spectroscopic Properties of **tert-Butyl Peroxyacetate**

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Compound of Interest

Compound Name: *tert-Butyl peroxyacetate*

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Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the spectroscopic properties of **tert-butyl peroxyacetate**, a versatile organic peroxide utilized across various scientific and industrial domains. From its role as a polymerization initiator to its applications in organic synthesis, a thorough understanding of its spectral characteristics is paramount for reaction monitoring, quality control, and safety. This document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of **tert-butyl peroxyacetate**, offering expert interpretation and practical insights into its molecular structure and behavior.

Introduction to **tert-Butyl Peroxyacetate**: A Molecule of Interest

Tert-butyl peroxyacetate (TBPA), with the chemical formula $C_6H_{12}O_3$, is an organic peroxide characterized by a peroxy ester functional group.^{[1][2]} Its utility stems from the labile oxygen-oxygen bond, which readily undergoes homolytic cleavage upon heating to generate reactive free radicals. This property makes it a valuable initiator for free-radical polymerization of various monomers, including vinyl monomers for the production of polyethylene and polystyrene.^[1] TBPA is typically supplied as a solution in a solvent like odorless mineral spirits to mitigate its inherent instability and explosive nature in pure form. A comprehensive

understanding of its spectroscopic signature is therefore not only a matter of analytical chemistry but also of critical safety.

Molecular Structure of **tert-Butyl Peroxyacetate**

Caption: Molecular structure of **tert-butyl peroxyacetate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules. For **tert-butyl peroxyacetate**, both ^1H and ^{13}C NMR provide definitive information about its constituent protons and carbons.

^1H NMR Spectroscopy

The ^1H NMR spectrum of **tert-butyl peroxyacetate** is characterized by two distinct signals corresponding to the two types of proton environments: the methyl protons of the acetyl group and the equivalent methyl protons of the tert-butyl group.

^1H NMR Spectral Data of **tert-Butyl Peroxyacetate**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~2.1	Singlet	3H	$\text{CH}_3\text{-C}(=\text{O})$
~1.3	Singlet	9H	$(\text{CH}_3)_3\text{-C}$

Note: Chemical shifts are approximate and can vary slightly depending on the solvent and instrument frequency.

The downfield shift of the acetyl methyl protons (~2.1 ppm) is attributed to the deshielding effect of the adjacent carbonyl group. The nine equivalent protons of the tert-butyl group appear as a sharp singlet at a more upfield position (~1.3 ppm), consistent with a typical tert-butyl group attached to an electronegative oxygen atom. The absence of any splitting in both signals confirms the absence of adjacent, non-equivalent protons.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum of **tert-butyl peroxyacetate** displays four signals, corresponding to the four unique carbon environments in the molecule.

¹³C NMR Spectral Data of **tert-Butyl Peroxyacetate**

Chemical Shift (δ) ppm	Assignment
~170	C=O (carbonyl)
~82	(CH ₃) ₃ -C-O
~26	(CH ₃) ₃ -C
~20	CH ₃ -C(=O)

Note: Chemical shifts are approximate and can vary slightly depending on the solvent and instrument frequency.

The carbonyl carbon of the peroxy ester group resonates significantly downfield (~170 ppm) due to the strong deshielding effect of the double-bonded oxygen. The quaternary carbon of the tert-butyl group appears around 82 ppm, while the methyl carbons of the tert-butyl group are observed at approximately 26 ppm. The methyl carbon of the acetyl group is found at the most upfield position (~20 ppm).

Infrared (IR) Spectroscopy

Infrared spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Key IR Absorption Bands of **tert-Butyl Peroxyacetate**

Wavenumber (cm ⁻¹)	Vibrational Mode	Intensity
~1780	C=O stretch (peroxy ester)	Strong
~1190 and ~1120	C-O stretch	Strong
~2980	C-H stretch (sp ³)	Medium-Strong
~1370 and ~1460	C-H bend (methyl)	Medium
~870	O-O stretch	Weak-Medium

The most prominent feature in the IR spectrum of **tert-butyl peroxyacetate** is the strong absorption band around 1780 cm⁻¹ corresponding to the carbonyl (C=O) stretching vibration of the peroxy ester. This frequency is slightly higher than that of a typical ester carbonyl due to the electron-withdrawing effect of the adjacent peroxy group. The strong C-O stretching vibrations are observed in the 1100-1200 cm⁻¹ region. The characteristic C-H stretching and bending vibrations of the methyl groups are also present. The O-O stretching vibration is typically weak and can be observed around 870 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through fragmentation analysis.

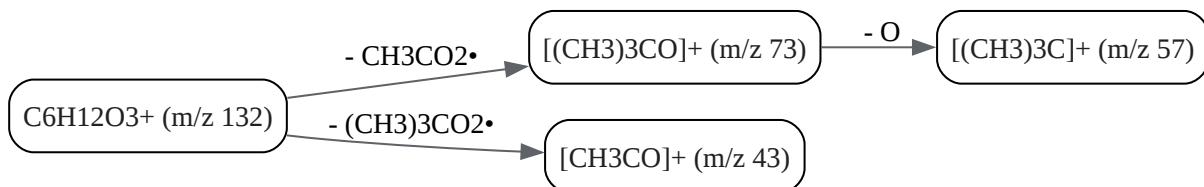
The electron ionization (EI) mass spectrum of **tert-butyl peroxyacetate** does not typically show a prominent molecular ion peak (m/z 132) due to the facile cleavage of the weak peroxide bond upon ionization. The fragmentation pattern is dominated by ions resulting from the decomposition of the initial radical cation.

Major Fragments in the Mass Spectrum of **tert-Butyl Peroxyacetate**

m/z	Proposed Fragment
73	$[(CH_3)_3CO]^+$
57	$[(CH_3)_3C]^+$
43	$[CH_3CO]^+$

The base peak in the spectrum is often the tert-butyl cation at m/z 57, formed by the loss of a peroxyacetate radical. The tert-butoxy cation at m/z 73 is also a significant fragment. The acetyl cation at m/z 43 is another characteristic fragment.

Proposed Fragmentation Pathway



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Caption: Simplified fragmentation of **tert-butyl peroxyacetate** in EI-MS.

Experimental Protocols

NMR Spectroscopy

Sample Preparation:

- Dissolve approximately 10-20 mg of **tert-butyl peroxyacetate** (or its solution in an inert solvent) in about 0.6-0.7 mL of a deuterated solvent (e.g., $CDCl_3$) in a standard 5 mm NMR tube.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing ($\delta = 0.00$ ppm).
- Gently mix the solution to ensure homogeneity.

Data Acquisition:

- ^1H NMR: Acquire the spectrum using a 300-500 MHz NMR spectrometer. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
- ^{13}C NMR: Acquire the proton-decoupled spectrum on the same instrument. A larger number of scans will be required due to the lower natural abundance of ^{13}C . A relaxation delay of 2-5 seconds is recommended.

IR Spectroscopy

Sample Preparation (Neat Liquid):

- Place a small drop of the neat liquid **tert-butyl peroxyacetate** solution onto a clean, dry salt plate (e.g., NaCl or KBr).
- Carefully place a second salt plate on top of the first, spreading the liquid into a thin film.
- Mount the sandwiched plates in the sample holder of the FT-IR spectrometer.

Data Acquisition:

- Record the spectrum over the range of 4000-400 cm^{-1} .
- Acquire a background spectrum of the clean, empty salt plates prior to running the sample to subtract any atmospheric or plate-related absorptions.

Mass Spectrometry

Sample Introduction and Ionization:

- For a volatile compound like **tert-butyl peroxyacetate**, gas chromatography-mass spectrometry (GC-MS) is the preferred method.
- Inject a dilute solution of the analyte into the GC, where it is vaporized and separated from the solvent.

- The eluted compound enters the mass spectrometer and is ionized, typically by electron ionization (EI) at 70 eV.

Data Acquisition:

- The mass analyzer (e.g., a quadrupole) scans a range of m/z values (e.g., 35-200 amu) to detect the fragment ions.
- The resulting mass spectrum is a plot of relative ion abundance versus m/z.

Synthesis and Thermal Decomposition

A common method for the synthesis of **tert-butyl peroxyacetate** involves the reaction of tert-butyl hydroperoxide with acetic anhydride or acetyl chloride in the presence of a base.

The thermal decomposition of **tert-butyl peroxyacetate** proceeds via the homolytic cleavage of the O-O bond to generate a tert-butoxy radical and an acetoxy radical. The acetoxy radical can then decarboxylate to form a methyl radical and carbon dioxide. These radicals can initiate polymerization or engage in other reactions.

Thermal Decomposition of **tert-Butyl Peroxyacetate**



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Caption: Primary steps in the thermal decomposition of **tert-butyl peroxyacetate**.

Conclusion

The spectroscopic properties of **tert-butyl peroxyacetate** provide a detailed fingerprint of its molecular structure and functionality. The characteristic signals in its ¹H and ¹³C NMR spectra, the prominent carbonyl absorption in its IR spectrum, and the predictable fragmentation pattern in its mass spectrum serve as invaluable tools for its identification, characterization, and quantification. A thorough understanding of these spectroscopic features, coupled with

appropriate experimental protocols, is essential for the safe and effective utilization of this important organic peroxide in research and industrial applications.

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References

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